Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH
Description
Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH is a derivative of D-alanine featuring two orthogonal protecting groups:
- Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group, enabling selective deprotection under basic conditions (e.g., piperidine) during solid-phase peptide synthesis (SPPS) .
- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Protects the guanidino side chain, which is acid-labile and removed via trifluoroacetic acid (TFA) cleavage .
It is primarily utilized in SPPS for synthesizing D-peptides or structurally constrained analogs with enhanced metabolic stability .
Properties
Molecular Formula |
C32H36N4O7S |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(2R)-3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m1/s1 |
InChI Key |
BLJRFPSBMLTXSO-AREMUKBSSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Guanidino Group: The guanidino group is introduced by reacting the protected D-alanine with a guanidino reagent, such as N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea.
Protection of the Guanidino Group: The guanidino group is then protected with the Pbf group to prevent unwanted side reactions during peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used to remove the Pbf group.
Major Products
The major products formed from these reactions are peptides with specific sequences and functionalities, which are used in various research and industrial applications .
Scientific Research Applications
Key Applications
-
Peptide Synthesis
- Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for efficient deprotection and coupling cycles, facilitating the assembly of peptides with high purity and yield .
- Case Study : In a study focusing on the synthesis of peptide inhibitors for cancer therapy, this compound was employed as a key building block, demonstrating its effectiveness in producing biologically active peptides .
-
Drug Development
- The compound has shown potential in developing novel drug candidates, particularly in oncology and infectious diseases. Its guanidino group enhances binding affinity to target proteins, making it suitable for therapeutic applications .
- Research Findings : A recent investigation highlighted the use of this compound in creating targeted therapies that improve treatment efficacy while minimizing side effects .
-
Bioconjugation
- This compound can be utilized in bioconjugation processes, linking biomolecules to enhance drug delivery systems. This application is crucial for improving the pharmacokinetics of therapeutic agents .
- Example : A study illustrated how this compound facilitated the development of conjugates that improved cellular uptake of anticancer drugs, thereby enhancing their therapeutic effects .
-
Research in Molecular Biology
- The compound aids in studying protein interactions and functions, contributing to a better understanding of complex biological systems and disease mechanisms .
- Application Insight : Researchers have utilized this compound to explore signaling pathways affected by peptide interactions, providing insights into potential therapeutic targets.
Mechanism of Action
The mechanism of action of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH involves the formation of stable peptide bonds through the coupling of its amino and carboxyl groups with other amino acids. The Fmoc and Pbf protecting groups ensure that the reactive sites are protected during the synthesis process, allowing for the selective formation of peptide bonds. The removal of these protecting groups under specific conditions enables the final peptide product to be obtained .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH and Analogues
Impurity Profiles
- β-Ala Contamination: Fmoc-Arg(Pbf)-OH is often contaminated with Fmoc-β-Ala-OH and Fmoc-β-Ala-Arg(Pbf)-OH due to raw material synthesis artifacts .
Stability and Deprotection
- Pbf Group Stability: Both this compound and Fmoc-L-Arg(Pbf)--OH require TFA for Pbf removal.
- Fmoc Deprotection : Standard piperidine/DBU mixtures (20% in DMF) efficiently remove Fmoc groups across all compounds .
Biological Activity
Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH is a synthetic amino acid derivative that plays a crucial role in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a 3-(2,4,6-trimethoxyphenyl)sulfonyl (Pbf) protecting group on the guanidino functionality. These modifications enhance its stability and compatibility during peptide synthesis, making it a valuable tool in biochemistry and pharmaceutical research.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Protection of the Amino Group : The amino group of D-alanine is protected using the Fmoc group through reaction with Fmoc-Cl in the presence of a base.
- Introduction of the Guanidino Group : The guanidino group is introduced by reacting the protected D-alanine with a guanidino reagent.
- Protection of the Guanidino Group : The guanidino nitrogen is protected with the Pbf group to prevent side reactions during peptide synthesis.
These steps ensure that the reactive sites are protected, allowing for selective formation of peptide bonds during subsequent reactions.
Biological Activity
The biological activity of this compound is primarily linked to its application in synthesizing peptides that can exhibit various biological functions. Peptides synthesized using this compound can be utilized in studies involving:
- Protein-Protein Interactions : Investigating how proteins interact with one another, which is critical for understanding cellular processes.
- Enzyme-Substrate Dynamics : Analyzing how enzymes interact with their substrates, which can lead to insights into metabolic pathways.
- Receptor-Ligand Binding : Studying how peptides bind to receptors, which is important for drug development.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in peptide synthesis and its biological implications:
- Peptide Ligands Development : Research has demonstrated that modified peptides containing guanidino groups exhibit enhanced binding affinities to specific targets, such as receptors involved in immune responses. For example, alterations in peptide sequences using this compound have been shown to reduce disease severity in experimental autoimmune encephalomyelitis (EAE) models .
- Molecular Imaging Probes : this compound has been employed in developing small peptides for magnetic resonance imaging (MRI). These peptides were designed to bind specifically to proteins associated with aortic aneurysms, showcasing their potential as diagnostic tools .
- Antimicrobial Activity Studies : Although primarily used for peptide synthesis, derivatives of this compound have been investigated for antimicrobial properties against various pathogens, indicating its versatility beyond traditional applications .
Applications
This compound has wide-ranging applications across different fields:
- Pharmaceutical Development : It serves as a precursor for peptide-based inhibitors that can modulate biological pathways.
- Biochemical Research : Used extensively in synthesizing complex peptides for functional studies.
- Diagnostic Tools : Its role in creating imaging probes highlights its potential in clinical diagnostics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
